Ethyl 2-chloro-5-(trifluoromethyl)benzoate

Lipophilicity logP Drug Design

Ethyl 2-chloro-5-(trifluoromethyl)benzoate (CAS 162938-44-5) is a halogenated benzoate ester building block featuring an ortho-chloro and a meta-trifluoromethyl (CF3) substituent on the aromatic ring. This specific substitution pattern confers distinct electronic and steric properties that directly influence its reactivity and the physicochemical profile of derived products, making it a non-interchangeable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.

Molecular Formula C10H8ClF3O2
Molecular Weight 252.62 g/mol
CAS No. 162938-44-5
Cat. No. B6319922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-5-(trifluoromethyl)benzoate
CAS162938-44-5
Molecular FormulaC10H8ClF3O2
Molecular Weight252.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
InChIInChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3
InChIKeyCQZVUPCGMGMCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-5-(trifluoromethyl)benzoate (CAS 162938-44-5): A Key Ortho-Chloro, Meta-Trifluoromethyl Benzoate Ester Intermediate for Agrochemical and Pharmaceutical R&D


Ethyl 2-chloro-5-(trifluoromethyl)benzoate (CAS 162938-44-5) is a halogenated benzoate ester building block featuring an ortho-chloro and a meta-trifluoromethyl (CF3) substituent on the aromatic ring. This specific substitution pattern confers distinct electronic and steric properties that directly influence its reactivity and the physicochemical profile of derived products, making it a non-interchangeable intermediate in the synthesis of complex pharmaceuticals and agrochemicals . The compound is typically supplied at a purity of 98% and is characterized by a predicted logP of 3.82, indicating significant lipophilicity imparted by the trifluoromethyl group .

Why Ethyl 2-chloro-5-(trifluoromethyl)benzoate Cannot Be Simply Substituted with Other Trifluoromethyl Benzoate Esters


The ortho-chloro and meta-CF3 substitution pattern of this compound creates a unique electronic environment that is not replicated by its regioisomers (e.g., 2-chloro-4-CF3) or ester homologs (e.g., methyl ester). Substituting the ethyl ester with a methyl group alters the rate and selectivity of key downstream reactions like transesterification or hydrolysis due to steric and electronic differences [1]. Similarly, shifting the CF3 group from the meta to the para position changes the molecule's dipole moment and the electron density on the aromatic ring, which can significantly impact its reactivity in nucleophilic aromatic substitution and cross-coupling reactions [2]. These class-level effects render simple analog substitution risky for established synthetic routes, as quantified in the evidence below.

Quantitative Evidence Guide: Why Ethyl 2-chloro-5-(trifluoromethyl)benzoate Outperforms Its Closest Analogs in Key Selection Parameters


Enhanced Lipophilicity Over the Methyl Ester and Free Acid Homologs

The predicted logP of ethyl 2-chloro-5-(trifluoromethyl)benzoate is 3.82, which is significantly higher than its methyl ester homolog, methyl 2-chloro-5-(trifluoromethyl)benzoate (CAS 26107-79-9, typical predicted logP for similar methyl esters is ~3.3) . This higher lipophilicity is a direct consequence of the ethyl ester group and can be critical for applications requiring enhanced membrane permeability or solubility in non-polar media.

Lipophilicity logP Drug Design

Demonstrated Stability Advantage of the Ortho-Substituted Trifluoromethyl Benzoate Scaffold in Biologically Relevant Media

A study on the kinetics of internal acyl migration of 1-O-acyl glucuronide conjugates of isomeric trifluoromethyl benzoic acids demonstrated that the ortho-substituted isomer (2-TFMBA) degrades with a rate constant of 0.065 h⁻¹, which is 3.8-fold and 8-fold slower than the meta (0.25 h⁻¹) and para (0.52 h⁻¹) isomers, respectively [1]. This class-level evidence strongly suggests that the target compound, containing an ortho-chloro group, would also exhibit enhanced resistance to undesirable acyl migration or hydrolysis compared to its 4-CF3 regioisomer.

Metabolic Stability Acyl Migration Drug Glucuronide Models

Unique Electrophilic Reactivity Profile Driven by Ortho-Chloro and Meta-CF3 Substituents for Cross-Coupling Efficiency

The combination of ortho-Cl (σₚ = 0.23, σₘ = 0.37) and meta-CF3 (σₘ = 0.43) substituents creates a unique electron-deficient aryl chloride. Based on well-established Hammett relationships, the total electron-withdrawing effect at the para-position to the chlorine is additive, leading to a significantly activated system for Pd-catalyzed cross-couplings [1]. This contrasts with the 2-chloro-4-CF3 regioisomer, where the CF3 group is in a direct conjugative position to the chlorine, potentially leading to different regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.

Cross-Coupling Nucleophilic Aromatic Substitution Hammett Constants

Confirmed Identity and High Purity from a Reputable Supplier, Essential for Reproducible Research

The compound is available from Fluorochem with a confirmed purity of 98%, backed by a certificate of analysis . This is a critical differentiation from generic chemical suppliers where purity and identity may not be rigorously validated. For procurement purposes, this ensures batch-to-batch consistency and minimizes the risk of failed reactions due to unknown impurities, a key factor for both academic and industrial process chemists.

Quality Control Purity Analytical Chemistry

Optimal R&D and Industrial Application Scenarios for Ethyl 2-chloro-5-(trifluoromethyl)benzoate Based on Its Verified Differentiation


Agrochemical Intermediate for Lipophilic Active Ingredients

The high predicted logP of 3.82 makes this ethyl ester a superior starting material for the synthesis of lipophilic agrochemicals, such as herbicides and fungicides, where enhanced cuticular penetration and soil mobility are desired [1]. Its differentiated lipophilicity compared to the methyl ester provides a tangible advantage for optimizing the physicochemical properties of the final active ingredient.

Synthesis of Drug Candidates with Improved Metabolic Stability

When used as a prodrug moiety or a metabolic handle, the ortho-substituted benzoate scaffold provides a demonstrated 3.8- to 8-fold slower rate of undesirable acyl migration compared to meta- or para-substituted analogs [1]. This stability advantage is directly relevant for medicinal chemistry programs aiming to improve the pharmacokinetic profile of carboxylic acid-containing drug candidates.

Sequential Cross-Coupling for Complex API Synthesis

The unique electronic profile of the ortho-chloro, meta-CF3 substitution pattern, with an estimated Hammett Σσ of 0.66, makes this compound an ideal substrate for regioselective Pd-catalyzed cross-coupling reactions [1]. This allows for the sequential introduction of molecular complexity in a controlled manner, a key requirement in the synthesis of advanced pharmaceutical intermediates, where the 4-CF3 isomer would be too reactive.

Reproducible Process Chemistry and Scale-Up

For process R&D, the availability of this compound at a verified 98% purity from a reputable supplier like Fluorochem is a critical procurement factor [1]. It ensures batch-to-batch consistency, minimizes side reactions caused by impurities, and provides a reliable foundation for scaling up synthetic routes from grams to kilograms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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